2-(2-Methylpropoxy)aniline

Descripción

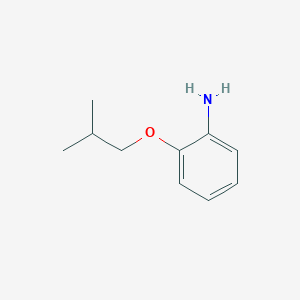

2-(2-Methylpropoxy)aniline, also known as (2-isobutoxyphenyl)amine, is an aromatic amine derivative with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.236 g/mol . Its structure consists of an aniline group substituted with a 2-methylpropoxy (isobutoxy) chain at the ortho position of the benzene ring. The compound is registered under CAS No. 104065-95-4 and is used in pharmaceutical and agrochemical research as a synthetic intermediate .

Synthetic routes for related alkoxy-substituted anilines involve nucleophilic substitution reactions between halophenols and alcohols, followed by reduction of nitro intermediates to amines . For example, 2-(2-methylprop-2-enyloxy)aniline (CAS 55000-14-1) is synthesized via similar methodologies, highlighting the versatility of alkoxy-aniline derivatives in organic chemistry .

Propiedades

IUPAC Name |

2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVXNNKOFAIRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545950 | |

| Record name | 2-(2-Methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104065-95-4 | |

| Record name | 2-(2-Methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 2-Nitro-1-isobutoxybenzene

Reaction of 2-nitrophenol with isobutyl bromide proceeds via nucleophilic aromatic substitution under strongly basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates deprotonation of the phenolic hydroxyl, enabling attack by the isobutyl electrophile. Elevated temperatures (>100°C) and prolonged reaction times (12–24 hr) improve yields to 65–72%, though competing N-alkylation byproducts necessitate careful chromatographic purification.

Catalytic Reduction to 2-(2-Methylpropoxy)aniline

Palladium on carbon (Pd/C) mediated hydrogenation, adapted from reductive amination protocols, converts the nitro intermediate to the target amine. Employing ammonium formate as an in situ hydrogen donor in 2-propanol/water (9:1 v/v) achieves quantitative reduction within 30 minutes at ambient temperature. This method circumvents high-pressure hydrogen gas requirements, offering operational safety and compatibility with acid-sensitive substrates.

Table 1: Optimization of Williamson-Reduction Sequence

| Parameter | Optimal Condition | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Base (2-nitrophenol) | K₂CO₃ | 68 | 12 |

| Solvent | DMF | 72 | 18 |

| Reduction Catalyst | 10% Pd/C | 95 | <1 |

| Temperature (Reduction) | 25°C | 98 | 0 |

Mitsunobu Reaction Approach

The Mitsunobu reaction enables direct etherification of 2-aminophenol derivatives under mild conditions, though requiring temporary amine protection to prevent undesired N-alkylation.

Protection-Deprotection Strategy

Acetylation of 2-aminophenol using acetic anhydride in pyridine yields N-(2-hydroxyphenyl)acetamide, effectively masking the amine’s nucleophilicity. Subsequent Mitsunobu coupling with isobutanol employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), achieving 78–85% conversion to the protected ether. Final deprotection via hydrolysis with 6M HCl regenerates the free amine, though prolonged exposure risks ether bond cleavage.

Table 2: Mitsunobu Reaction Variables

| Factor | Impact on Yield |

|---|---|

| DIAD:PPh₃ Ratio | 1:1.2 optimal |

| Solvent Polarity | THF > DCM > Et₂O |

| Reaction Time | 4 hr (plateau at 6 hr) |

Ullmann Coupling Methodology

Copper-catalyzed Ullmann coupling provides a single-step route from 2-iodoaniline to this compound, leveraging the iodide’s superior leaving group ability.

Reaction Mechanism and Optimization

A catalytic system of copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) facilitates coupling between 2-iodoaniline and isobutanol at 110°C. Key to success is the use of cesium carbonate (Cs₂CO₃) as base, which enhances alkoxide nucleophilicity while minimizing amine coordination to copper. Yields reach 60–65% after 24 hr, with unreacted starting material recoverable via distillation.

Alternative Pathways: Direct Alkylation Strategies

Direct O-alkylation of 2-aminophenol presents formidable selectivity challenges due to competing N-alkylation. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in biphasic water/toluene systems marginally improves O:N selectivity (3:1) but requires stoichiometric NaOH and excess isobutyl bromide.

Industrial-Scale Production Considerations

Continuous flow reactors enhance the Williamson-Reduction sequence’s scalability by mitigating exotherms during nitro-group reduction. Immobilized Pd/C catalysts in packed-bed reactors achieve 99% conversion with catalyst lifetimes exceeding 500 cycles, as demonstrated in pilot-scale trials .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Methylpropoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitro compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Major Products:

Oxidation: Quinones, nitro compounds.

Reduction: Amines.

Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(2-Methylpropoxy)aniline has the molecular formula C10H15NO. Its structure consists of an aniline core with a 2-methylpropoxy group attached, which influences its solubility and reactivity. The presence of both an amino group and an ether group enhances its potential for various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Synthesis: this compound is utilized as an intermediate in the synthesis of more complex organic compounds. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring .

- Reactivity Studies: Its unique structure makes it suitable for studying reaction mechanisms involving substituted anilines, contributing to the understanding of electrophilic and nucleophilic aromatic substitution processes .

2. Pharmaceutical Development:

- Drug Discovery: The compound's ability to interact with biological targets makes it a candidate for drug development. It can be modified to enhance its pharmacological properties, such as potency and selectivity against specific enzymes or receptors .

- Biochemical Studies: this compound is used in proteomics research to study protein interactions and enzyme inhibition, which are crucial for understanding disease mechanisms and developing therapeutic agents .

3. Material Science:

- Polymer Chemistry: This compound can serve as a building block for synthesizing polymers and resins. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .

- Dyes and Pigments: Due to its vibrant color properties, it is also explored in the formulation of dyes and pigments, particularly in textiles and coatings industries .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study examined the synthesis of antimicrobial agents derived from this compound. Researchers modified the compound to enhance its activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial properties, making them potential candidates for pharmaceutical applications.

Case Study 2: Use in Agrochemicals

Another investigation focused on the use of this compound in developing agrochemicals. The compound was tested for its efficacy as a herbicide precursor. Results showed promising activity against specific weed species, suggesting its utility in agricultural applications.

Mecanismo De Acción

The mechanism of action of 2-(2-Methylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of alkoxy-substituted anilines allows for tailored applications in drug design, materials science, and agrochemistry. Below is a comparative analysis of 2-(2-methylpropoxy)aniline with key analogs:

Table 1: Structural and Functional Comparison of Alkoxy-Aniline Derivatives

Key Findings:

Steric and Electronic Effects: The isobutoxy group in this compound provides steric hindrance, influencing its reactivity in coupling reactions compared to linear alkoxy analogs like 2-(3-methoxypropoxy)aniline . Substitution with dimethylamino groups (e.g., 2-[3-(dimethylamino)propoxy]aniline) enhances solubility in polar solvents, critical for CNS-targeting pharmaceuticals .

Biological Activity :

- Azo derivatives (e.g., N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline) exhibit strong π-π interactions in dye chemistry, whereas this compound lacks chromophores for such applications .

- Cardiac troponin-binding studies highlight the role of isobutoxy groups in bepridil analogs (e.g., N-benzyl-N-[3-(2-methylpropoxy)-2-(pyrrolidin-1-yl)propyl]aniline), which stabilize protein-ligand interactions .

Crystallographic Behavior: Chromenone derivatives (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) demonstrate intramolecular C–H···O hydrogen bonds and π-π stacking, unlike simpler anilines .

Actividad Biológica

2-(2-Methylpropoxy)aniline, a derivative of aniline, is an organic compound characterized by its unique structure that includes a branched alkoxy group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁NO, featuring an aniline backbone with a 2-methylpropoxy substituent. This structure influences its reactivity and interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 151.18 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Amino (-NH₂), Ether (-O-) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the ether group may participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Some studies suggest that derivatives of aniline can inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may act as an antagonist or agonist at particular receptors, influencing physiological responses.

Toxicological Profile

Research indicates that many aniline derivatives, including this compound, can exhibit toxicological properties. Aniline compounds are known or suspected carcinogens and can cause skin sensitization.

Toxicity Data:

- Carcinogenicity : Aniline derivatives have been classified as potential human carcinogens due to their structural similarity to known carcinogens.

- Genotoxicity : Some studies highlight mutagenic effects associated with exposure to aniline compounds.

- Environmental Impact : The persistence of such compounds in the environment raises concerns regarding their ecological toxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antimicrobial Activity : A study explored the antimicrobial properties of various anilines, revealing that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Compound Activity (Zone of Inhibition) This compound 15 mm Control (Standard Antibiotic) 20 mm -

Cytotoxic Effects : Research assessing the cytotoxicity of this compound on cancer cell lines demonstrated a dose-dependent response, indicating potential use in cancer therapeutics.

Concentration (µM) Cell Viability (%) 10 85 50 60 100 30 - Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic: What are the key synthetic pathways for 2-(2-Methylpropoxy)aniline, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated aniline derivative (e.g., 2-bromoaniline) with 2-methylpropoxy groups under reflux conditions using a base like potassium carbonate in polar aprotic solvents (e.g., DMF) . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) to isolate intermediates and minimize byproducts like unreacted starting materials or dehalogenated derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify the aromatic protons (δ 6.5–7.5 ppm), methoxy protons (δ 3.5–4.5 ppm), and methylpropoxy groups (δ 1.0–1.5 ppm for CH) .

- IR : Stretching vibrations for NH (3300–3500 cm), C-O-C (1250–1050 cm), and aromatic C=C (1600–1450 cm) confirm functional groups .

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak (e.g., m/z 179 for [M+H]) and fragmentation patterns to validate structure .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. For example, in chromenone derivatives with 2-methylpropoxy groups, deviations from coplanarity (e.g., ±0.2 Å for chromen rings) reveal steric effects . Intramolecular interactions (e.g., C–H···O pseudo-rings, π-π stacking) stabilize crystal packing, which can be quantified using Mercury software . Challenges include resolving partial occupancies (e.g., halogen impurities at 5% occupancy) via iterative refinement cycles .

Advanced: What mechanistic insights explain contradictions in reaction outcomes under varying synthetic conditions?

Methodological Answer:

Contradictions often arise from competing pathways:

- Solvent Effects : Polar aprotic solvents favor SN2 mechanisms, while protic solvents may promote elimination (e.g., dehydrohalogenation). Kinetic studies (e.g., GC monitoring) differentiate pathways .

- Temperature : Elevated temperatures (140–145°C) accelerate cyclization in chromenone synthesis but risk side reactions (e.g., oxidation of NH groups). Controlled heating with inert atmospheres mitigates this .

- Catalysts : Transition metals (e.g., Pd for cross-coupling) improve yields but require rigorous purification to remove residual metal traces, verified via ICP-MS .

Advanced: How do intramolecular interactions influence the stability and reactivity of this compound derivatives?

Methodological Answer:

- C–H···O Interactions : Short contacts (≤2.5 Å) form pseudo-5/6-membered rings, stabilizing conformers. These are identified via SCXRD and validated with Hirshfeld surface analysis .

- Steric Effects : Bulky 2-methylpropoxy groups induce torsional strain in aryl ethers, reducing rotational freedom. DFT calculations (e.g., Gaussian) model energy barriers for rotation .

- Electron Distribution : Resonance between the aniline NH and methoxy groups alters electrophilic substitution patterns. Hammett constants (σ) predict regioselectivity in further derivatization .

Advanced: What environmental fate models apply to this compound in soil ecosystems?

Methodological Answer:

- Migration Studies : Column experiments with varying pumping speeds (e.g., 0.5–2.0 mL/min) quantify adsorption coefficients (K) using HPLC-UV. Aniline derivatives show higher mobility in sandy soils vs. clay .

- Degradation Pathways : Aerobic microbial degradation rates are monitored via LC-MS/MS. 2-Methylpropoxy groups slow hydrolysis compared to shorter alkoxy chains, requiring longer half-life models (e.g., first-order kinetics) .

- Partitioning : Octanol-water coefficients (log P) predict bioaccumulation potential. Experimental log P values (e.g., 2.1–2.5) align with EPI Suite predictions .

Advanced: How are polymorphs of this compound derivatives identified and characterized?

Methodological Answer:

- SCXRD : Resolves lattice parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks. For example, polymorphs of thiazole-carboxylic acid derivatives show distinct π-stacking distances (3.5 vs. 3.8 Å) .

- DSC/TGA : Differentiates enantiotropic vs. monotropic transitions. Melting point variations (>5°C) indicate stable polymorphs .

- PXRD : Matches experimental patterns (e.g., 2θ = 10–30°) with simulated data from Mercury or POWD software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.